molecular formula C15H30O5Si5 B097628 Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- CAS No. 17704-22-2

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-

Cat. No. B097628
CAS RN: 17704-22-2
M. Wt: 430.82 g/mol
InChI Key: ZBXBDQPVXIIXJS-UHFFFAOYSA-N
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Description

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is a compound that belongs to the class of organosilicon compounds known as cyclosiloxanes. These compounds are characterized by a ring structure composed of silicon and oxygen atoms, with various organic groups attached to the silicon. The specific compound has a cyclopentasiloxane core with ethenyl and methyl substituents.

Synthesis Analysis

The synthesis of cyclopentasiloxane derivatives can be achieved through various methods. For instance, pentamethylcyclopentasiloxanes with different substituents have been synthesized using B(C6F5)3-catalyzed dehydrogenative coupling and platinum-catalyzed hydrosilylation reactions . Another approach involves the oxygen-halogen exchange between silicon and tin in the reaction of dichloro(methyl-cyanoethyl)oligosiloxanes with bis-tri-n-butylstannyloxy-diorganosilanes to produce methyl-(β-cyanoethyl)cyclosiloxanes . Additionally, the use of pentamethyldisiloxane in palladium-catalyzed cyclization/hydrosilylation of functionalized dienes has been reported to form silylated carbocycles, which can be further transformed into alcohols .

Molecular Structure Analysis

The molecular structure of cyclopentasiloxane derivatives is influenced by the substituents attached to the siloxane ring. For example, the synthesis of stereoregular cis-penta[(phenyl)(trimethylsiloxy)]cyclopentasiloxane has been reported, and its mesomorphic state has been characterized using DSC, X-ray diffraction, and polarization microscopy . Theoretical calculations and spectroscopic analyses have been used to study the molecular structure and properties of cyclopentasilane-fused hexasilabenzvalene, which is related to cyclopentasiloxane structures .

Chemical Reactions Analysis

Cyclopentasiloxane derivatives can undergo various chemical reactions. The acid-catalyzed condensation of hydroxyl-terminated dimethylsiloxane oligomers can lead to cyclization or linear condensation, with the reaction kinetics influenced by the solvent and the presence of autocatalysis . The catalytic rearrangement of cyclopentasiloxanes containing trifluoropropyl(methyl)siloxane links has been studied, showing that the rate of rearrangement and the formation of linear polysiloxanes is affected by the concentration of siloxane links in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentasiloxane derivatives are diverse and depend on their molecular structure. Ionic conductivity studies of cyclosiloxanes with ethyleneoxy-containing substituents have shown that the conductivity is influenced by the type of linkage and the presence of lithium salts . The mesomorphic properties of cis-penta[(phenyl)(trimethylsiloxy)]cyclopentasiloxane indicate that it exists in a mesomorphic state below the temperature of destruction and forms mesomorphic glass below the glass transition temperature . The solubility, melting points, and spectroscopic properties of cyclopentamers synthesized from methylene-bridged phenylene units have been compared, revealing differences in their behavior .

Scientific Research Applications

Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents

Cyclodextrins (CDs) demonstrate a versatile capability in forming inclusion complexes with various molecules due to their unique structure, which has a hydrophobic inner cavity and a hydrophilic surface. This property allows for the improvement of solubility, modification of drug-release profiles, enhancement of biological membrane permeability, and amplification of antimicrobial activity when combined with antibiotics and antibacterial agents. These complexes can be tailored to achieve either accelerated or prolonged dissolution profiles, depending on the desired drug product characteristics. The application of CDs in drug delivery systems has been extensively documented, covering over 200 reports by the end of 2021, which discuss their complexation with a wide range of antibiotics and antibacterial agents including beta-lactams, tetracyclines, quinolones, macrolides, aminoglycosides, glycopeptides, polypeptides, nitroimidazoles, and oxazolidinones (Boczar & Michalska, 2022).

properties

IUPAC Name

2,4,6,8,10-pentakis(ethenyl)-2,4,6,8,10-pentamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si5/c1-11-21(6)16-22(7,12-2)18-24(9,14-4)20-25(10,15-5)19-23(8,13-3)17-21/h11-15H,1-5H2,6-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXBDQPVXIIXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066251
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
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Molecular Weight

430.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-

CAS RN

17704-22-2
Record name 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-pentamethylcyclopentasiloxane
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Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
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Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
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Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
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Record name 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinylcyclopentasiloxane
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